molecular formula C31H20N4O3 B14155018 N-(naphthalen-2-yl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide CAS No. 306767-16-8

N-(naphthalen-2-yl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B14155018
CAS No.: 306767-16-8
M. Wt: 496.5 g/mol
InChI Key: YMVBINWVSBZXPJ-UHFFFAOYSA-N
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Description

N-(naphthalen-2-yl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a naphthalene ring, a phenyldiazenyl group, and an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-yl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving a phthalic anhydride derivative and an amine.

    Introduction of the Naphthalen-2-yl Group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the Phenyldiazenyl Group: This can be done through a diazotization reaction followed by azo coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: The azo group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(naphthalen-2-yl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of this compound depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The azo group can undergo reduction to form amines, which may interact with cellular components. The naphthalene and isoindole structures can intercalate with DNA, potentially leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds like naphthoquinone and naphthylamine.

    Isoindole Derivatives: Compounds such as phthalimide and isoindoline.

    Azo Compounds: Compounds like azobenzene and methyl orange.

Uniqueness

N-(naphthalen-2-yl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of a naphthalene ring, an azo group, and an isoindole structure. This combination imparts unique electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

306767-16-8

Molecular Formula

C31H20N4O3

Molecular Weight

496.5 g/mol

IUPAC Name

N-naphthalen-2-yl-1,3-dioxo-2-(4-phenyldiazenylphenyl)isoindole-5-carboxamide

InChI

InChI=1S/C31H20N4O3/c36-29(32-25-12-10-20-6-4-5-7-21(20)18-25)22-11-17-27-28(19-22)31(38)35(30(27)37)26-15-13-24(14-16-26)34-33-23-8-2-1-3-9-23/h1-19H,(H,32,36)

InChI Key

YMVBINWVSBZXPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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